[2,4'-Bipyrimidin]-5-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4’-Bipyrimidin]-5-ylboronic acid is a boronic acid derivative that features a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyrimidin]-5-ylboronic acid typically involves the coupling of a bipyrimidine derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of [2,4’-Bipyrimidin]-5-ylboronic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing costs, and ensuring the purity of the final product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyrimidin]-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boron-containing bipyrimidine derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields borates, while reduction results in boron-containing bipyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2,4’-Bipyrimidin]-5-ylboronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in various coupling reactions, making it valuable in the construction of organic frameworks and polymers .
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development and diagnostic applications .
Industry
Industrially, [2,4’-Bipyrimidin]-5-ylboronic acid is used in the production of advanced materials, including electronic components and sensors. Its unique properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism by which [2,4’-Bipyrimidin]-5-ylboronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in drug development, where it can target specific biomolecules and pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in redox flow batteries and molecular machines.
Uniqueness
What sets [2,4’-Bipyrimidin]-5-ylboronic acid apart is its boronic acid functionality combined with the bipyrimidine core. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its bipyridine counterparts .
Properties
Molecular Formula |
C8H7BN4O2 |
---|---|
Molecular Weight |
201.98 g/mol |
IUPAC Name |
(2-pyrimidin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BN4O2/c14-9(15)6-3-11-8(12-4-6)7-1-2-10-5-13-7/h1-5,14-15H |
InChI Key |
NDENGRAOXBOFCI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=NC=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.